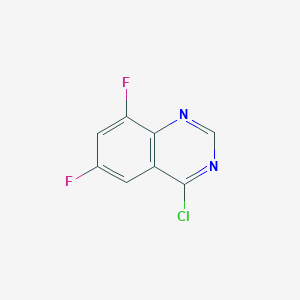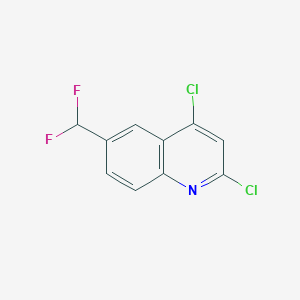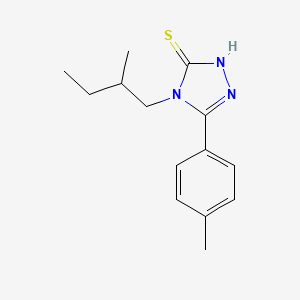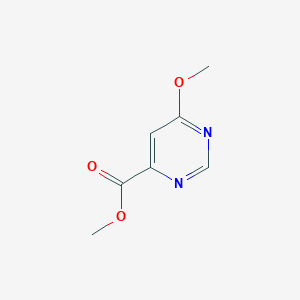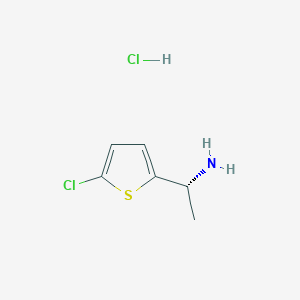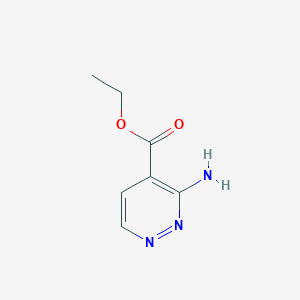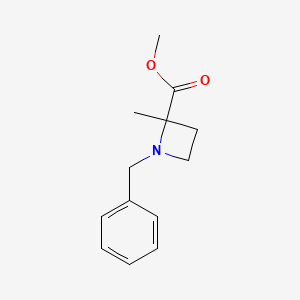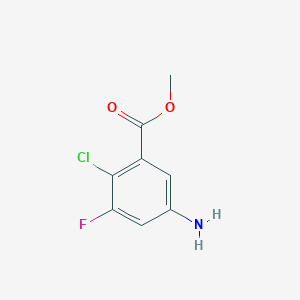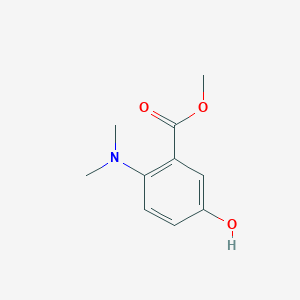
Methyl 2-(dimethylamino)-5-hydroxybenzoate
Descripción general
Descripción
This typically includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This includes the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, reactivity, and stability).Aplicaciones Científicas De Investigación
Green Chemistry
- Field : Green Chemistry .
- Application : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, sold under the brand name Rhodiasolv PolarClean, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
- Results : The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%). Green metrics analysis, including Atom Economy, Complete E factor, Carbon Intensity and hazard analysis found the new synthesis to be more sustainable than the patented routes .
Biomedical Applications
- Field : Biomedical Applications .
- Application : Poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) linear polymer and its copolymers represent one example of functional materials which inhibit the growth of both harmful Gram-negative and Gram-positive bacteria .
- Methods : Several parameters of free-radical polymerization, including the effect of crosslinking monomer, medium composition, solvency and polarity, and type and concentration of initiator and stabilizer, were studied to fabricate high-quality poly [2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate] (PDMAEMA-EDMA) nanogel .
- Results : The quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria .
Solvent Applications
- Field : Green Chemistry .
- Application : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate has been demonstrated for the first time for O- and N-arylation in SNAr reaction with solvent recovery with similar or superior yields compared to other green solvents .
- Methods : The application of this green solvent was demonstrated in a series of reactions, including O- and N-arylation .
- Results : The results showed similar or superior yields compared to other green solvents .
Membrane Science
- Field : Membrane Science .
- Application : Broad opportunities for this green solvent in membrane science were identified, where the use of conventional, toxic polar aprotic solvents in large quantities is unavoidable .
- Methods : The solvent properties and parameters such as dielectric constant, solubility parameters, solvent miscibility and NMR residual shifts have been determined to facilitate the uptake of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate as a green solvent .
- Results : The results showed that this solvent could be a viable alternative to conventional, toxic polar aprotic solvents in membrane science .
Drug Delivery
- Field : Biomedical Applications .
- Application : Poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) and its copolymers are able to form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA, and are often used for gene delivery .
- Methods : PDMAEMA and its copolymers are synthesized and used to form electrostatic complexes with anionic biomacromolecules .
- Results : The results showed that these complexes can be used effectively for gene delivery .
Oil/Water Separation
- Field : Environmental Science .
- Application : Poly [2-(dimethylamino)ethyl methacrylate] can be used to separate oil/water mixtures like silicone oil .
- Methods : Water can pass through the processed mesh in temperatures of less than 55 °C (pH 7) and pH values under pH 13 (T = 25 °C) when oil is intercepted on the mesh .
- Results : The results showed that this method can be used effectively for oil/water separation .
Synthesis of Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate
- Field : Green Chemistry .
- Application : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a close structural analogue of 1, can be synthesized in a simple and efficient manner .
- Results : The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .
Diuretic Agents
- Field : Biomedical Applications .
- Application : Diamides similar in structure to 8 have applications as diuretic agents .
- Methods : The synthesis of these diamides involves the use of readily available building blocks and base-catalysed Michael additions .
- Results : The synthesis of these diamides could potentially improve the overall economy of the proposed synthesis, and the cEF and CI would further decrease by 14% (0.8) and 9% (4 kg kg−1), respectively .
pH Responsive Polymer Systems
- Field : Material Science .
- Application : Poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) is a pH responsive polymer system that has various applications such as drug delivery, gene delivery, sensors, surfaces, membranes, and chromatography .
- Methods : PDMAEMA is synthesized and used to form electrostatic complexes with anionic biomacromolecules .
- Results : These complexes can be used effectively for various applications .
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It also includes information on how to handle and store the compound safely.
Direcciones Futuras
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.
Propiedades
IUPAC Name |
methyl 2-(dimethylamino)-5-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(2)9-5-4-7(12)6-8(9)10(13)14-3/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDVLCHEGOGFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(dimethylamino)-5-hydroxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



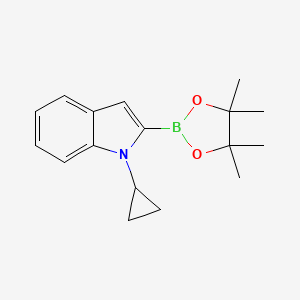
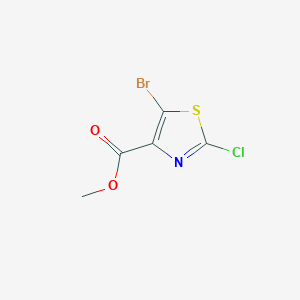
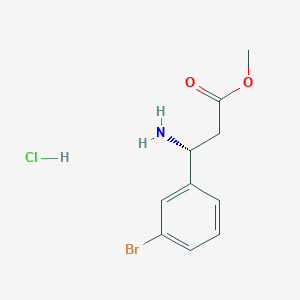
![6-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1429812.png)
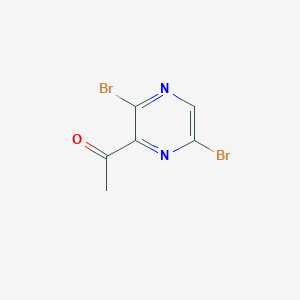
![5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1429814.png)
